

A Comparative Guide to the Spectroscopic Properties of N-Substituted Diphenylacetamides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylacetyl chloride*

Cat. No.: B195547

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for a series of N-substituted diphenylacetamides. The information presented is intended to aid in the identification, characterization, and quality control of these compounds, which are of significant interest in medicinal chemistry and materials science. The guide includes tabulated spectroscopic data (^1H NMR, ^{13}C NMR, Infrared, and Mass Spectrometry) for easy comparison, detailed experimental protocols for their synthesis and analysis, and a visual workflow of the characterization process.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for a selection of N-substituted diphenylacetamides, highlighting the influence of the N-substituent on the spectral characteristics.

^1H Nuclear Magnetic Resonance (NMR) Data

N-Substituent	δ (ppm) - CH (methine)	δ (ppm) - Phenyl H	δ (ppm) - N-Substituent H	Solvent
-H	~5.1	~7.2-7.4	~7.5 (NH)	CDCl ₃
-CH ₃	~5.0	~7.2-7.4	~2.9 (s, 3H)	CDCl ₃
-CH ₂ CH ₃	~5.0	~7.2-7.4	~3.3 (q, 2H), ~1.1 (t, 3H)	CDCl ₃
-CH ₂ CH ₂ CH ₃	~5.0	~7.2-7.4	~3.2 (t, 2H), ~1.5 (m, 2H), ~0.9 (t, 3H)	CDCl ₃
-Phenyl	~5.2	~7.1-7.5	~7.1-7.5 (m)	CDCl ₃
-Benzyl	~5.1	~7.2-7.4	~4.5 (d, 2H), ~7.2-7.4 (m, 5H)	CDCl ₃

¹³C Nuclear Magnetic Resonance (NMR) Data

N-Substituent	δ (ppm) - C=O	δ (ppm) - CH (methine)	δ (ppm) - Phenyl C	δ (ppm) - N-Substituent C	Solvent
-H	~171	~58	~127-140	-	CDCl ₃
-CH ₃	~171	~58	~127-140	~26	CDCl ₃
-CH ₂ CH ₃	~171	~58	~127-140	~34, ~15	CDCl ₃
-CH ₂ CH ₂ CH ₃	~171	~58	~127-140	~41, ~23, ~11	CDCl ₃
-Phenyl	~170	~58	~127-143	~120-143	CDCl ₃
-Benzyl	~171	~58	~127-140	~44, ~127-138	CDCl ₃

Infrared (IR) Spectroscopy Data

N-Substituent	ν (cm ⁻¹) - C=O Stretch	ν (cm ⁻¹) - N-H Stretch (for primary/secondary amides)	ν (cm ⁻¹) - C-H Stretch (Aromatic/Aliphatic)
-H	~1660	~3300	~3060, ~2930
-CH ₃	~1650	-	~3060, ~2930
-CH ₂ CH ₃	~1650	-	~3060, ~2950
-CH ₂ CH ₂ CH ₃	~1650	-	~3060, ~2960
-Phenyl	~1660	-	~3060, ~2920
-Benzyl	~1655	-	~3060, ~2930

Mass Spectrometry (MS) Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragment (m/z)	Ionization Method
Diphenylacetamide	C ₁₄ H ₁₃ NO	211.26	167 [M-CONH ₂] ⁺	EI
N-Methyldiphenylacetamide	C ₁₅ H ₁₅ NO	225.29	167 [M-CONCH ₃] ⁺	EI
N-Ethyldiphenylacetamide	C ₁₆ H ₁₇ NO	239.31	167 [M-CONCH ₂ CH ₃] ⁺	EI
N-Propyldiphenylacetamide	C ₁₇ H ₁₉ NO	253.34	167 [M-CON(CH ₂) ₂ CH ₃] ⁺	EI
N-Phenyldiphenylacetamide	C ₂₀ H ₁₇ NO	287.36	167 [M-CONC ₆ H ₅] ⁺	EI
N-Benzylidiphenylacetamide	C ₂₁ H ₁₉ NO	301.38	167 [M-CONCH ₂ C ₆ H ₅] ⁺ , 91 [C ₇ H ₇] ⁺	EI

Experimental Protocols

General Synthesis of N-Substituted Diphenylacetamides

A common and effective method for the synthesis of N-substituted diphenylacetamides is the acylation of a primary or secondary amine with **diphenylacetyl chloride**.[\[1\]](#)[\[2\]](#)

Materials:

- **Diphenylacetyl chloride**
- Appropriate primary or secondary amine (e.g., methylamine, aniline, etc.)

- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Triethylamine or other non-nucleophilic base
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of **diphenylacetyl chloride** (1.0 equivalent) in anhydrous DCM to the stirred amine solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).
- Quench the reaction by adding water.
- Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography on silica gel.

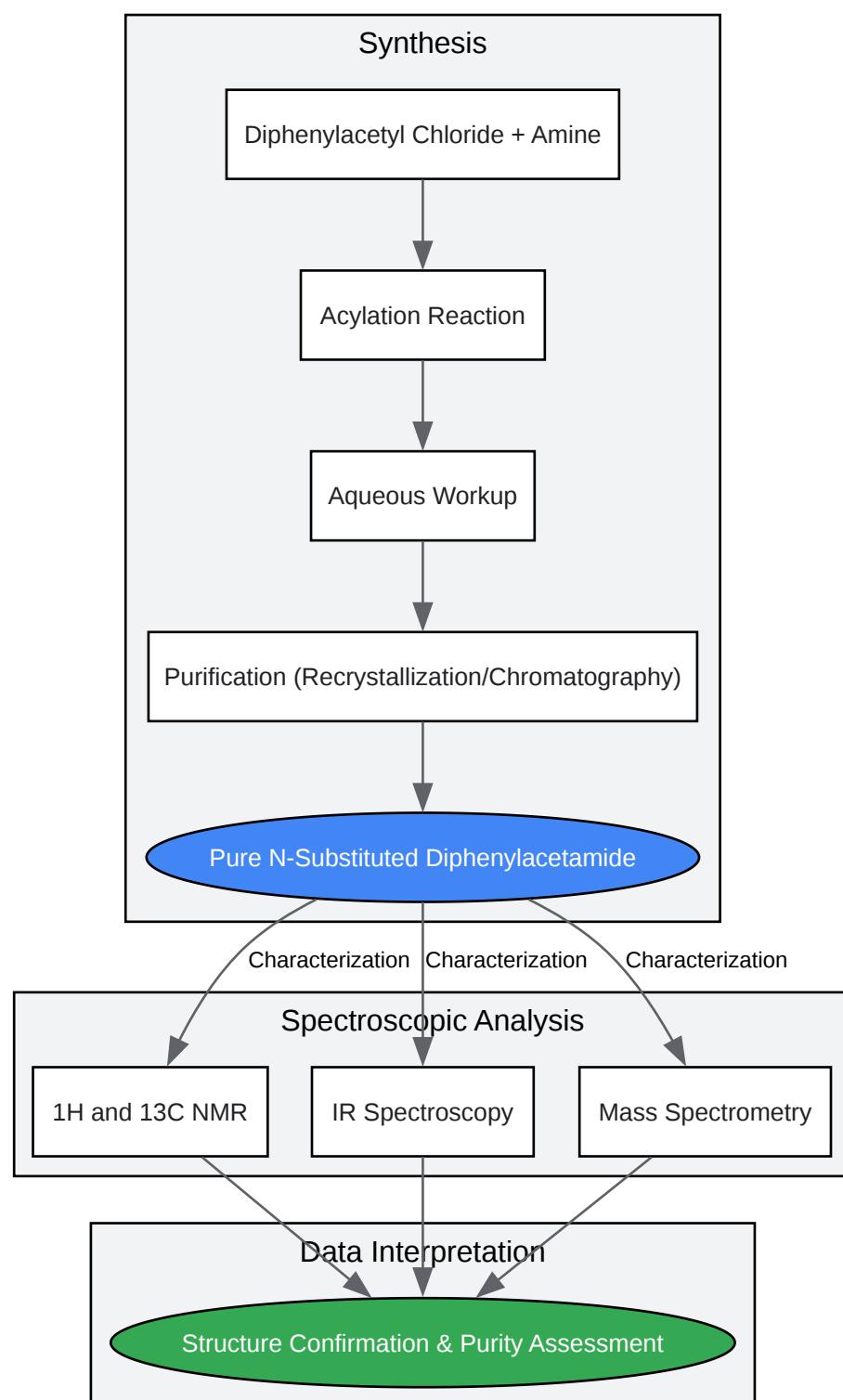
Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:[3]

- Sample Preparation: Dissolve approximately 5-10 mg of the purified amide in ~0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Acquire spectra with a spectral width of approximately 15 ppm, a pulse angle of 90°, and a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.
- ^{13}C NMR Acquisition: Acquire spectra with a spectral width of approximately 220 ppm using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required.
- Processing: Process the data using appropriate software, including Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS peak at 0.00 ppm for ^1H NMR and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy:

- Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or acquire the spectrum of a solid sample using an attenuated total reflectance (ATR) accessory.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} .
- Analysis: Identify characteristic absorption bands for functional groups such as the amide C=O stretch and aromatic C-H stretches.


Mass Spectrometry (MS):

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.

- Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For fragmentation data, perform tandem MS (MS/MS) experiments.
- Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of N-substituted diphenylacetamides.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. N,N-DIPHENYLACETAMIDE(519-87-9) ^{13}C NMR spectrum [chemicalbook.com]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Properties of N-Substituted Diphenylacetamides]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b195547#spectroscopic-data-for-n-substituted-diphenylacetamides>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

